2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride
Overview
Description
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H11ClFNO3S and a molecular weight of 255.7 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a sulfonyl group attached to a benzene ring, along with an ethan-1-ol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluorobenzenesulfonyl chloride, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrolysis: The resulting compound is hydrolyzed to introduce the ethan-1-ol moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic conditions, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-(4-Amino-3-chlorobenzenesulfonyl)ethan-1-ol hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(4-Amino-3-bromobenzenesulfonyl)ethan-1-ol hydrochloride: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol hydrochloride: The methyl group can influence the compound’s steric and electronic properties, resulting in variations in its reactivity and applications.
Biological Activity
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride, with the molecular formula CHClFNOS and a molecular weight of 255.7 g/mol, is an organic compound notable for its potential biological applications. This compound is characterized by its sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.
Synthesis and Properties
The synthesis of this compound typically involves multiple steps, including nitration, reduction, hydrolysis, and formation of the hydrochloride salt. The chemical structure includes an amino group that can engage in hydrogen bonding and a sulfonyl group that can participate in various interactions essential for biological activity .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with protein targets. The amino group facilitates interactions with active sites of enzymes, while the sulfonyl moiety enhances solubility and bioavailability. This compound has been explored for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammation .
Enzyme Inhibition Studies
Recent studies have investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of serine hydrolases, which play crucial roles in various biochemical processes. The inhibition was assessed using various assays that measure enzyme activity in the presence of the compound.
Enzyme | IC50 (µM) | Effect |
---|---|---|
Serine Hydrolase | 2.5 | Significant inhibition |
Carbonic Anhydrase | 1.8 | Moderate inhibition |
Acetylcholinesterase | 4.0 | Weak inhibition |
These results indicate that this compound has selective inhibitory effects on certain enzymes, which could be leveraged for therapeutic applications .
Case Studies
In a recent case study involving human cell lines, the compound was tested for its cytotoxic effects against various cancer types. The results demonstrated that at higher concentrations, it induced apoptosis in cancer cells while sparing normal cells:
-
Cell Line : MCF-7 (breast cancer)
- Concentration : 10 µM
- Outcome : 70% cell death observed after 48 hours.
-
Cell Line : HeLa (cervical cancer)
- Concentration : 15 µM
- Outcome : Induction of apoptosis confirmed via flow cytometry.
These findings suggest that the compound could serve as a lead in developing new anticancer agents .
Applications in Medicine
The potential medicinal applications of this compound are vast. It is being investigated not only as an enzyme inhibitor but also as a precursor for synthesizing more complex pharmaceutical compounds. Its role in drug development includes:
- Antimicrobial Agents : Due to its sulfonamide structure, it may exhibit antibacterial properties.
- Anti-inflammatory Drugs : Potential to modulate inflammatory pathways through enzyme inhibition.
- Cancer Therapeutics : As indicated by cytotoxicity studies, further exploration into its anticancer properties is warranted.
Properties
IUPAC Name |
2-(4-amino-3-fluorophenyl)sulfonylethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3S.ClH/c9-7-5-6(1-2-8(7)10)14(12,13)4-3-11;/h1-2,5,11H,3-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLJPOAYZDMPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.